molecular formula C17H18ClN3O5S B3542970 N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide

N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide

Cat. No.: B3542970
M. Wt: 411.9 g/mol
InChI Key: SNOZHTGMYJREIJ-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that features a sulfonamide group, a nitro group, and a benzamide moiety

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-17(2,3)20-27(25,26)13-7-4-11(5-8-13)19-16(22)14-10-12(21(23)24)6-9-15(14)18/h4-10,20H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOZHTGMYJREIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-(tert-butylsulfamoyl)aniline with 2-chloro-5-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product would be N-[4-(tert-butylsulfamoyl)phenyl]-2-amino-5-nitrobenzamide.

    Substitution: Depending on the nucleophile, products could include N-[4-(tert-butylsulfamoyl)phenyl]-2-(substituted)-5-nitrobenzamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Could be used in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action for N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide is not well-documented. compounds with similar structures often act by inhibiting specific enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which can inhibit the enzyme dihydropteroate synthase in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide
  • N-(4-(tert-butylamino)phenyl)acetamide

Comparison

N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide is unique due to the presence of both a chloro and a nitro group on the benzamide ring, which can influence its reactivity and potential applications. Similar compounds may lack one or more of these functional groups, leading to differences in their chemical behavior and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide
Reactant of Route 2
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N-[4-(tert-butylsulfamoyl)phenyl]-2-chloro-5-nitrobenzamide

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